molecular formula C30H43N5O7 B10830759 phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Cat. No.: B10830759
M. Wt: 585.7 g/mol
InChI Key: COHKXTNMOWXZEZ-HCUBDLJJSA-N
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Description

UAWJ248 is a synthetic organic compound that has garnered significant attention due to its role as a covalent inhibitor of the SARS-CoV-2 3CL protease (Mpro). This compound is part of a series of inhibitors designed to target the main protease of the virus responsible for COVID-19, making it a crucial component in antiviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions

UAWJ248 is synthesized through a multi-step process involving the coupling of various amino acid derivatives. The synthesis begins with the preparation of key intermediates, which are then coupled under specific reaction conditions to form the final product. The reaction conditions typically involve the use of protecting groups, coupling reagents, and solvents to ensure the desired stereochemistry and purity of the compound .

Industrial Production Methods

While detailed industrial production methods for UAWJ248 are not extensively documented, the synthesis likely follows similar protocols used in the pharmaceutical industry for the production of complex organic molecules. This includes large-scale reactions in batch reactors, purification through chromatography, and rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

UAWJ248 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving UAWJ248 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to maintain the integrity of the compound and achieve the desired modifications .

Major Products

These analogs are studied to understand the structure-activity relationship and optimize the compound’s efficacy as an inhibitor .

Scientific Research Applications

UAWJ248 has a wide range of scientific research applications, particularly in the fields of:

Mechanism of Action

UAWJ248 exerts its effects by covalently binding to the active site of the SARS-CoV-2 main protease (Mpro). This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins and thereby blocking viral replication. The molecular targets include the catalytic residues of the protease, and the pathways involved are those related to viral protein processing and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UAWJ248 is unique due to its ability to occupy the additional S4 pocket of the protease, providing superior cell-based activity compared to other analogs. Its design and binding characteristics offer valuable insights into the development of dual inhibitors that can target both viral and host proteases .

Properties

Molecular Formula

C30H43N5O7

Molecular Weight

585.7 g/mol

IUPAC Name

phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C30H43N5O7/c1-17(2)14-23(34-28(39)24(15-18(3)4)35-30(41)42-21-8-6-5-7-9-21)27(38)33-22(16-19-12-13-31-26(19)37)25(36)29(40)32-20-10-11-20/h5-9,17-20,22-24H,10-16H2,1-4H3,(H,31,37)(H,32,40)(H,33,38)(H,34,39)(H,35,41)/t19-,22-,23-,24-/m0/s1

InChI Key

COHKXTNMOWXZEZ-HCUBDLJJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)C(=O)NC2CC2)NC(=O)[C@H](CC(C)C)NC(=O)OC3=CC=CC=C3

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)C(=O)NC2CC2)NC(=O)C(CC(C)C)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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